4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-21(25-15-17-29-18-16-25)23-11-13-24(14-12-23)22(28)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVJACABFFMXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable carboxylic acid derivative to form the morpholine-4-carbonyl intermediate. This intermediate is then reacted with N,N-diphenylpiperazine-1-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Histone Deacetylase Inhibition
One of the primary applications of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The compound's structure suggests it may interact effectively with the HDAC enzyme, leading to altered gene expression profiles that favor anti-cancer activity .
Neuroprotective Effects
Research indicates that compounds similar to 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide exhibit neuroprotective properties. These effects are attributed to their ability to modulate calcium channels and reduce excitotoxicity, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease .
Synthesis and Mechanism of Action
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including the use of morpholine derivatives and diphenylpiperazine intermediates. Studies have demonstrated various synthetic routes that optimize yield and purity, often utilizing microwave-assisted techniques for efficiency .
Mechanistic Insights
The mechanism of action for this compound as an HDAC inhibitor involves binding to the active site of the enzyme, leading to a conformational change that inhibits its activity. This inhibition results in increased acetylation of histones and non-histone proteins, which can promote tumor suppression pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of excitotoxicity, suggesting protective effects against glutamate-induced toxicity. |
| Study C | HDAC Inhibition | Confirmed the compound's ability to inhibit HDAC6 selectively, with downstream effects on gene expression linked to apoptosis in cancer cells. |
Mechanism of Action
The mechanism of action of 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine carboxamides, which are frequently modified to optimize pharmacological activity. Below is a comparative analysis with structurally related analogs:
Morpholine-Containing Piperazine Carboxamides
- Compound 13a (): Structure: 4-(Morpholine-4-carbonyl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide. Molecular Formula: C₃₀H₃₁F₃N₈O₆. Yield: 58%. Melting Point: 165.4–167.9 °C. Purity: 98.64% (HPLC). The morpholine carbonyl contributes to solubility, as evidenced by its IR spectrum (C=O stretch at 1622 cm⁻¹) .
- Compound 13c (): Structure: 4-(Morpholine-4-carbonyl)-N-(2-(4-cyanobenzamido)ethyl)pyrimidine-5-carboxamide. Molecular Formula: C₃₀H₃₁N₉O₆. Yield: 65%. Melting Point: 150.3–152.1 °C. Purity: 99.59% (HPLC). Key Features: The cyano group introduces polarity, which may reduce metabolic stability compared to 13a but improve target binding specificity .
Sulfonyl-Substituted Analogs
- 4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (): Structure: Piperazine carboxamide with a tosyl (methylbenzenesulfonyl) group at the 4-position. This compound was identified as a potent α-glucosidase inhibitor (Pharmacophore Query Score: 1,322,817) .
Quinazoline-Piperazine Hybrids ():
- A2–A6 Derivatives: Core Structure: N-(Substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide. Yields: 45.2–57.3% (lower than morpholine derivatives in ). Melting Points: 189.5–199.6 °C (higher than morpholine analogs, suggesting stronger crystal lattice interactions). Key Features: The quinazolinone moiety introduces planar aromaticity, which may improve DNA intercalation or kinase inhibition compared to morpholine-based compounds .
Piperidine-Morpholine Hybrids ():
- 4-(1-Methyl-1H-pyrrole-2-carbonyl)-N-{4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl}piperazine-1-carboxamide: Structure: Incorporates a piperidine ring substituted with morpholine and a pyrrole carbonyl group. This compound is a hematopoietic prostaglandin synthase inhibitor .
Key Findings and Trends
- Synthetic Accessibility : Morpholine derivatives (e.g., 13a–13c) exhibit higher yields (58–65%) compared to quinazoline hybrids (45–57%), likely due to milder reaction conditions for carboxamide coupling .
- Physicochemical Properties : Melting points vary significantly based on substituents. Sulfonyl and quinazoline analogs exhibit higher melting points (>190°C) due to stronger intermolecular forces (e.g., π-π stacking) .
- Biological Relevance : Sulfonyl-substituted analogs demonstrate explicit α-glucosidase inhibition, while morpholine derivatives may prioritize solubility and metabolic stability for CNS-targeting applications .
Biological Activity
4-(Morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H24N4O2
- Molecular Weight : 356.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its interaction with various biological targets. Key mechanisms include:
- Histone Deacetylase Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones, resulting in transcriptional activation of tumor suppressor genes .
- Serotonin Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. This modulation could provide therapeutic benefits in conditions such as depression and anxiety .
Table 1: Summary of Biological Activities
Case Study 1: HDAC Inhibition and Cancer Therapy
A study conducted by researchers demonstrated that this compound exhibited significant anticancer properties through HDAC inhibition. The compound was tested on various cancer cell lines, showing a marked reduction in cell viability and induction of apoptotic pathways. The results indicated a potential for this compound as a therapeutic agent in cancer treatment, particularly in hematological malignancies .
Case Study 2: Neuropharmacological Effects
In another investigation, the neuropharmacological effects of the compound were assessed using animal models. The findings revealed that administration of the compound resulted in enhanced serotonergic activity, which correlated with improved behavioral outcomes in models of depression and anxiety. These results support the hypothesis that the compound may serve as a novel treatment option for mood disorders by modulating serotonin pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperazine core functionalization. Critical steps include:
- Coupling reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC for amide bond formation between morpholine carbonyl and piperazine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., carbodiimide coupling) to minimize side products .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., diphenyl groups at N,N-positions) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ~478.2 for C₂₉H₃₁N₅O₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .
Q. How do the morpholine and diphenyl groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Morpholine carbonyl : Enhances solubility in polar solvents (logP reduction) and stabilizes interactions with hydrogen-bond acceptors (e.g., enzyme active sites) .
- Diphenyl groups : Increase lipophilicity (logP ~3.5), improving membrane permeability for CNS-targeted applications .
- Piperazine core : Provides conformational flexibility for receptor binding .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of this compound?
- Methodological Answer :
- Computational docking : Use software like AutoDock Vina to screen against receptors with piperazine-binding pockets (e.g., dopamine D3, serotonin 5-HT₁A) .
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Kinase profiling : Test inhibition against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to ATP-competitive inhibitors .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Substituent variation : Replace diphenyl groups with fluorophenyl or chlorophenyl moieties to modulate steric/electronic effects .
- Morpholine replacement : Test alternative heterocycles (e.g., thiomorpholine) to alter metabolic stability .
- Bioisosterism : Substitute the carboxamide with sulfonamide or urea groups to enhance binding affinity .
- Data analysis : Use IC₅₀ shifts (>2-fold) to prioritize analogs for in vivo testing .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to reduce variability .
- Metabolic stability checks : Test for cytochrome P450-mediated degradation, which may explain potency discrepancies in different models .
- Control benchmarking : Compare results with known standards (e.g., aripiprazole for dopamine receptor binding) to calibrate assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
